1-(3-bromobenzoyl)-4-(1,3-thiazol-2-yl)piperazine
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Overview
Description
1-(3-bromobenzoyl)-4-(1,3-thiazol-2-yl)piperazine is a complex organic compound that features a bromobenzoyl group and a thiazolyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromobenzoyl)-4-(1,3-thiazol-2-yl)piperazine typically involves multiple steps:
Formation of 3-bromobenzoyl chloride: This can be achieved by reacting 3-bromobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of 1-(3-bromobenzoyl)piperazine: The 3-bromobenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine.
Formation of 4-(1,3-thiazol-2-yl)piperazine: This involves the reaction of piperazine with 2-bromo-1,3-thiazole.
Final coupling reaction: The final step involves coupling 1-(3-bromobenzoyl)piperazine with 4-(1,3-thiazol-2-yl)piperazine under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromobenzoyl)-4-(1,3-thiazol-2-yl)piperazine can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromine atom.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the thiazole ring.
Scientific Research Applications
1-(3-bromobenzoyl)-4-(1,3-thiazol-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: Used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: Potential use in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzoyl)-4-(1,3-thiazol-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl and thiazolyl groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorobenzoyl)-4-(1,3-thiazol-2-yl)piperazine
- 1-(3-fluorobenzoyl)-4-(1,3-thiazol-2-yl)piperazine
- 1-(3-methylbenzoyl)-4-(1,3-thiazol-2-yl)piperazine
Uniqueness
1-(3-bromobenzoyl)-4-(1,3-thiazol-2-yl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the bromobenzoyl and thiazolyl groups also provides a distinct structural framework that can be exploited in various chemical and biological applications.
Properties
CAS No. |
1007729-18-1 |
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Molecular Formula |
C14H14BrN3OS |
Molecular Weight |
352.2 |
Purity |
95 |
Origin of Product |
United States |
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